molecular formula C9H6FN3O B12950495 2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol

2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol

Cat. No.: B12950495
M. Wt: 191.16 g/mol
InChI Key: WUQRMPZSLSEUPG-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol is a heterocyclic compound that features both pyridine and pyrimidine rings, with a fluorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol typically involves the selective fluorination of pyridine and pyrimidine derivatives. One common method includes the use of Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve regioselective fluorination . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain fluorinated intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient fluorinating agents and catalysts is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Selectfluor: Used for selective fluorination.

    Silver Carbonate (Ag2CO3): Acts as a catalyst in fluorination reactions.

    Vinylstannane and Monothioacetic Acids: Used in the synthesis of fluorinated intermediates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol is unique due to its dual pyridine-pyrimidine structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6FN3O

Molecular Weight

191.16 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)pyrimidin-5-ol

InChI

InChI=1S/C9H6FN3O/c10-8-2-1-6(3-11-8)9-12-4-7(14)5-13-9/h1-5,14H

InChI Key

WUQRMPZSLSEUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC=C(C=N2)O)F

Origin of Product

United States

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